(5E)-5-{[3,5-Dichloro-4-(prop-2-YN-1-yloxy)phenyl]methylidene}imidazolidine-2,4-dione
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Overview
Description
(5E)-5-{[3,5-Dichloro-4-(prop-2-YN-1-yloxy)phenyl]methylidene}imidazolidine-2,4-dione is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a propynyl ether, and an imidazolidine-2,4-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[3,5-Dichloro-4-(prop-2-YN-1-yloxy)phenyl]methylidene}imidazolidine-2,4-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 3,5-dichloro-4-hydroxybenzaldehyde, undergoes a reaction with propargyl bromide in the presence of a base such as potassium carbonate to form 3,5-dichloro-4-(prop-2-yn-1-yloxy)benzaldehyde.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with imidazolidine-2,4-dione in the presence of a suitable catalyst, such as piperidine, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. Continuous-flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[3,5-Dichloro-4-(prop-2-YN-1-yloxy)phenyl]methylidene}imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.
Scientific Research Applications
(5E)-5-{[3,5-Dichloro-4-(prop-2-YN-1-yloxy)phenyl]methylidene}imidazolidine-2,4-dione has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5E)-5-{[3,5-Dichloro-4-(prop-2-YN-1-yloxy)phenyl]methylidene}imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signaling pathways and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Benzylamine: An organic compound used as a precursor in organic chemistry and the production of pharmaceuticals.
2,2’-Bipyridyl: A bidentate ligand commonly used in transition metal catalysis.
Uniqueness
(5E)-5-{[3,5-Dichloro-4-(prop-2-YN-1-yloxy)phenyl]methylidene}imidazolidine-2,4-dione is unique due to its combination of a dichlorophenyl group, a propynyl ether, and an imidazolidine-2,4-dione core. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(5E)-5-[(3,5-dichloro-4-prop-2-ynoxyphenyl)methylidene]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O3/c1-2-3-20-11-8(14)4-7(5-9(11)15)6-10-12(18)17-13(19)16-10/h1,4-6H,3H2,(H2,16,17,18,19)/b10-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLXWJLEQFYNGM-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1Cl)C=C2C(=O)NC(=O)N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=C(C=C(C=C1Cl)/C=C/2\C(=O)NC(=O)N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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